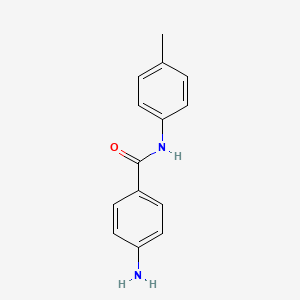

4-amino-N-(4-methylphenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-amino-N-(4-methylphenyl)benzamide is an organic compound with the molecular formula C14H14N2O. It is a derivative of benzamide and features an amino group and a methylphenyl group attached to the benzamide structure. This compound is significant in medicinal chemistry as it serves as a building block for various drug candidates .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

There are two primary synthetic routes for preparing 4-amino-N-(4-methylphenyl)benzamide :

Route 1: This involves the acylation of 4-methyl-3-nitroaniline with benzoyl chloride to form N-(4-methyl-3-nitrophenyl)benzamide, which is then reduced using hydrogen to yield the target compound.

Route 2: This route involves the direct selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This method is more efficient as it involves fewer steps and reagents.

Industrial Production Methods

In industrial settings, the continuous flow microreactor system is employed to synthesize this compound. This method optimizes reaction conditions and kinetics parameters, achieving a high yield of 85.7% within 10 minutes .

Análisis De Reacciones Químicas

4-amino-N-(4-methylphenyl)benzamide undergoes various chemical reactions, including:

Reduction: The nitro group in intermediates can be reduced to an amino group using hydrogen.

Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common reagents used in these reactions include benzoyl chloride, benzoic anhydride, and hydrogen. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

4-amino-N-(4-methylphenyl)benzamide has a wide range of applications in scientific research :

Chemistry: It is used as a building block for synthesizing various organic compounds and drug candidates.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.

Industry: The compound is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-amino-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s amino and benzamide groups allow it to form hydrogen bonds and interact with various enzymes and receptors, influencing biological processes .

Comparación Con Compuestos Similares

4-amino-N-(4-methylphenyl)benzamide can be compared with other similar compounds such as N-(3-amino-4-methylphenyl)benzamide . While both compounds share similar structures, their reactivity and applications may differ due to the position of the amino group. The unique positioning of functional groups in this compound contributes to its distinct chemical properties and applications.

List of Similar Compounds

- N-(3-amino-4-methylphenyl)benzamide

- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Actividad Biológica

4-amino-N-(4-methylphenyl)benzamide, also known as a derivative of benzamide, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is recognized for its role in various biochemical pathways, particularly in relation to DNA methylation and as a building block for drug synthesis. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C14H14N2O . It features an amine group and a methyl-substituted phenyl ring, which contribute to its biological properties.

Inhibition of DNA Methylation:

this compound has been shown to inhibit DNA methyltransferases (DNMTs), including DNMT1, DNMT3A, and DNMT3B. This inhibition prevents the methylation of DNA, which is crucial for gene expression regulation .

Cellular Effects:

In laboratory studies involving leukemia KG-1 cells, this compound induced the re-expression of a reporter gene controlled by a methylated cytomegalovirus (CMV) promoter. This indicates its potential role in reversing epigenetic modifications associated with cancer .

Antibacterial and Antioxidant Properties

Research has indicated that this compound exhibits antibacterial and antioxidant activities. These properties make it a candidate for further investigation in therapeutic applications .

Case Studies

-

Ebola Virus Inhibition:

A study identified a series of 4-(aminomethyl)benzamide derivatives that effectively inhibit Ebola virus entry. Among these, compounds similar to this compound demonstrated significant antiviral activity with EC50 values below 10 μM . -

Structure-Activity Relationship (SAR):

Modifications to the structure of 4-(aminomethyl)benzamides were explored to enhance selectivity and potency against filoviruses. The SAR studies revealed that specific structural changes could improve the compound's efficacy .

Dosage Effects

The biological effects of this compound vary with dosage:

- Low Doses: Effective inhibition of DNMT activity with minimal toxicity.

- High Doses: Potential for toxic or adverse effects, highlighting the need for careful dosage consideration in therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to DNA methylation. Its interaction with DNMTs affects metabolic flux and metabolite levels, indicating its potential as a therapeutic agent in diseases characterized by dysregulated DNA methylation .

Transport and Distribution

The transport mechanisms within cells are crucial for the compound's activity. It interacts with various transporters and binding proteins that influence its localization and accumulation, thereby affecting its overall biological function .

Subcellular Localization

Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action. The compound may target specific organelles or compartments within cells, which can provide insights into its therapeutic applications .

Comparative Analysis

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| This compound | Antibacterial, Antioxidant | Inhibits DNMTs; potential anti-cancer properties |

| N-(3-amino-4-methylphenyl)benzamide | Moderate antibacterial | Similar structure but differing efficacy |

Propiedades

IUPAC Name |

4-amino-N-(4-methylphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-10-2-8-13(9-3-10)16-14(17)11-4-6-12(15)7-5-11/h2-9H,15H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGXXZAVPKXLZKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394125 |

Source

|

| Record name | 4-amino-N-(4-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955-96-4 |

Source

|

| Record name | 4-amino-N-(4-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.